molecular formula C15H22N2O4S B5738500 N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide

N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide

Cat. No.: B5738500
M. Wt: 326.4 g/mol
InChI Key: JLMWEACMOYMTCN-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide: is a complex organic compound that features a morpholine ring, a phenylethyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide typically involves multiple steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and ethylene.

    Formation of the Methanesulfonamide Moiety: The methanesulfonamide group can be synthesized by reacting methanesulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Products may include N-oxide derivatives.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of morpholine-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, while the phenylethyl group can enhance binding affinity. The methanesulfonamide moiety may contribute to the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenylethyl)methanesulfonamide: Lacks the morpholine ring, making it less versatile in biological applications.

    N-(morpholin-4-yl)methanesulfonamide: Lacks the phenylethyl group, which may reduce its binding affinity in certain applications.

    N-(2-oxoethyl)methanesulfonamide: Lacks both the morpholine ring and the phenylethyl group, making it less complex and potentially less effective in specific applications.

Uniqueness

N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide is unique due to its combination of a morpholine ring, a phenylethyl group, and a methanesulfonamide moiety. This combination provides a balance of solubility, stability, and binding affinity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-oxoethyl)-N-(2-phenylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-22(19,20)17(8-7-14-5-3-2-4-6-14)13-15(18)16-9-11-21-12-10-16/h2-6H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMWEACMOYMTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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